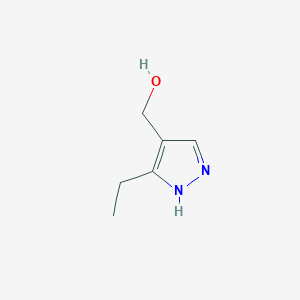

(5-ethyl-1H-pyrazol-4-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-ethyl-1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-6-5(4-9)3-7-8-6/h3,9H,2,4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPTDZYIJISTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881229-50-0 | |

| Record name | (5-ethyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Ethyl 1h Pyrazol 4 Yl Methanol and Analogous Pyrazole Derivatives

Classical Cyclocondensation Strategies for Pyrazole (B372694) Core Formation

The bedrock of pyrazole synthesis lies in the cyclocondensation of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species. These methods, while traditional, remain highly relevant due to their simplicity and the availability of starting materials.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds and their Derivatives

The most fundamental and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.govbeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chegg.com For the synthesis of (5-ethyl-1H-pyrazol-4-yl)methanol, a potential precursor would be a 1,3-dicarbonyl compound bearing an ethyl group and a protected hydroxymethyl group or a precursor to it.

A significant challenge in this approach can be the regioselectivity when using substituted hydrazines and unsymmetrical 1,3-dicarbonyls. However, the reaction conditions can often be tuned to favor one regioisomer over the other. One-pot multicomponent reactions (MCRs) have enhanced the efficiency of this classic transformation by generating the 1,3-dicarbonyl compound in situ from simpler precursors like enolates and acyl chlorides, followed by immediate cyclocondensation with a hydrazine. nih.gov

For instance, the SmCl₃-catalyzed acylation of β-ketoesters can generate 1,3-diketones in situ, which then react with hydrazine to form 3,4,5-substituted pyrazoles. nih.gov Another approach involves the Claisen condensation of an appropriate ketone with an oxalate (B1200264) to generate a 2,4-diketoester, which can then be cyclized with hydrazine to afford a pyrazole-5-carboxylate, a direct precursor to the corresponding methanol (B129727) upon reduction. beilstein-journals.org

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation with 1,3-Dicarbonyls

| 1,3-Dicarbonyl Precursor | Hydrazine | Catalyst/Conditions | Product Type | Reference |

| In situ generated 1,3-diketones | Hydrazine hydrate | LiHMDS, then EtOH/THF/Toluene/AcOH | 3,5-Disubstituted pyrazoles | nih.gov |

| β-Ketoesters | Hydrazine | SmCl₃ | 3,4,5-Trisubstituted pyrazoles | nih.gov |

| 2,4-Diketoesters | Hydrazine | Base, then acid | Pyrazole-5-carboxylates | beilstein-journals.org |

| Chalcones | p-((t-butyl)phenyl)hydrazine | Cu(OTf)₂ in [BMIM-PF₆] | 1,3,5-Trisubstituted pyrazoles | nih.gov |

Cyclocondensation with α,β-Unsaturated Carbonyl Systems

An alternative classical route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and elimination or oxidation to furnish the aromatic pyrazole ring. thieme-connect.com The use of α,β-unsaturated aldehydes or ketones provides a versatile entry to a wide range of substituted pyrazoles.

For the synthesis of this compound, a hypothetical starting material could be an α,β-unsaturated carbonyl compound with an ethyl group at the β-position and a formyl or ester group at the α-position, which can be subsequently reduced. The regioselectivity of this reaction is often influenced by the substitution pattern of both the hydrazine and the unsaturated system.

One-pot procedures have been developed where the α,β-unsaturated system is generated in situ, for example, through a Knoevenagel condensation, and then immediately reacted with a hydrazine. nih.gov The oxidation of the intermediate pyrazoline to the pyrazole can sometimes occur in the presence of air or can be facilitated by the addition of a mild oxidizing agent.

Modern Approaches to Pyrazole Ring Construction

While classical methods remain valuable, modern synthetic chemistry has introduced more sophisticated and often more efficient strategies for constructing the pyrazole ring, offering greater control over substitution patterns and functional group tolerance.

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocycles, including pyrazoles. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrilimines, which react with alkynes or alkenes as dipolarophiles.

The reaction of diazo compounds with alkynes is a well-established method for preparing pyrazoles. For the synthesis of this compound, one could envision the cycloaddition of a diazoalkane with an alkyne bearing the necessary ethyl and protected hydroxymethyl substituents. The regioselectivity of this cycloaddition is a key consideration and is often dictated by electronic and steric factors of the substituents on both the diazo compound and the alkyne.

More recently, multicomponent reactions involving the in situ generation of the 1,3-dipole have gained prominence. For example, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds can lead to highly functionalized pyrazoles. scielo.br

Table 2: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Diazo compounds | Alkynes | Thermal or metal-catalyzed | Substituted pyrazoles | scielo.br |

| Aryl and alkyl nitriles | Sodium azide | CuSO₄·5H₂O | 5-Substituted tetrazoles (analogous cycloaddition) | scielo.br |

| Hydrazones (in situ nitrilimine formation) | Alkenes | Base | 1,3,5-Trisubstituted pyrazoles | nih.gov |

Transition-Metal-Catalyzed Pyrazole Annulation Reactions

Transition-metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds in a highly controlled manner, allowing for the synthesis of complex pyrazole derivatives that are difficult to access through classical methods.

A notable strategy is the Vilsmeier-Haack reaction, which, although not a direct ring formation method, is a powerful tool for the functionalization of pre-existing pyrazole rings. ijpcbs.comrsc.org This reaction allows for the introduction of a formyl group at the C4 position of the pyrazole ring, which can then be readily reduced to the corresponding methanol. arkat-usa.orgigmpublication.org For instance, a 5-ethyl-1H-pyrazole could be subjected to Vilsmeier-Haack conditions (e.g., POCl₃/DMF) to yield 5-ethyl-1H-pyrazole-4-carbaldehyde, the direct precursor to this compound. nih.govrsc.org

Other transition-metal-catalyzed methods include the cyclization of hydrazones with alkynes or the annulation of various nitrogen-containing precursors. These reactions often exhibit high regioselectivity and functional group tolerance.

Metal-Free Synthetic Routes to Pyrazoles

In line with the principles of green chemistry, there is a growing interest in the development of metal-free synthetic methodologies. These approaches often rely on the inherent reactivity of the starting materials and the use of milder reaction conditions.

One such strategy involves the reaction of hydrazones with acetylenic esters, which can proceed without the need for a metal catalyst to yield pyrazoles and chromenopyrazoles. nih.gov Another approach is the multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitriles from benzaldehydes, malononitrile (B47326), and phenyl hydrazine in an aqueous ethanol (B145695) solution, which can be facilitated by a modified layered double hydroxide (B78521) catalyst, though not strictly metal-free, it represents a step towards more sustainable methods. nih.gov

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can also be achieved through a one-step reaction of (ethoxymethylene)malononitrile and aryl hydrazines in ethanol, showcasing a regioselective, metal-free cyclization. scirp.org These cyano-substituted pyrazoles can serve as versatile intermediates for further functionalization.

Microwave-Assisted Synthetic Protocols for Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating methods for the synthesis of pyrazole derivatives. tandfonline.com This technique significantly curtails reaction times, often from hours to mere minutes, while frequently improving product yields. researchgate.netacs.org The core principle of MAOS lies in the direct interaction of microwave irradiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on the thermal conductivity of the vessel. researchgate.net This localized heating can accelerate reaction rates and sometimes alter reaction pathways, leading to different product distributions compared to conventional methods.

The benefits of MAOS are particularly evident in the synthesis of the pyrazole core, which traditionally involves lengthy condensation reactions. tandfonline.com Researchers have successfully employed microwave irradiation for various pyrazole syntheses, including cyclocondensation reactions, Knoevenagel condensations, and multi-component reactions. researchgate.netdergipark.org.tr These protocols are often more ecologically favorable due to reduced energy consumption and the potential for solvent-free reaction conditions. tandfonline.comiaea.org For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones and phenylhydrazine (B124118) has been achieved in good yields under microwave irradiation. nih.gov Similarly, N-pyrazole ureas have been rapidly synthesized in excellent yields from substituted hydrazines and β-ketoesters using microwave heating. rsc.org

The efficiency of microwave-assisted synthesis is highlighted in comparative studies. For example, the synthesis of certain pyrazole-oxadiazole hybrids saw reaction times drop from 7–9 hours with conventional refluxing to just 9–10 minutes under microwave irradiation, with yields improving from the 79-92% range. acs.org

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

| Precursors | Reaction Type | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine | One-pot, multi-component | Room Temperature | 20 min | - | dergipark.org.tr |

| Enones, semicarbazide (B1199961) hydrochloride | Cyclocondensation | 100 W, 70°C | 4 min | 82-96% | dergipark.org.tr |

| Hydrazonyl chlorides, enaminones | 1,3-dipolar cycloaddition | - | - | Excellent | nih.gov |

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, substituted hydrazides | Cyclization | - | 9-10 min | 79-92% | acs.org |

This table is interactive and represents a selection of reported methodologies.

Specific Synthetic Pathways towards this compound

The synthesis of this compound requires precise control over the substitution pattern of the pyrazole ring, specifically targeting the introduction of an ethyl group at the C5 position and a hydroxymethyl group at the C4 position.

Reductive Strategies for Pyrazolyl Carbinols (e.g., from Aldehydes or Ketones)

A common and effective strategy for synthesizing pyrazolyl carbinols, such as this compound, involves the reduction of a corresponding pyrazole carbonyl compound. The precursor for this reduction is typically a pyrazole-4-carbaldehyde or a 4-acyl pyrazole. The carbonyl group at the C4 position can be selectively reduced to a hydroxymethyl group using a variety of reducing agents.

Standard hydride-donating reagents are well-suited for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for converting aldehydes and ketones to primary and secondary alcohols, respectively, and is effective for this purpose in alcoholic solvents like methanol or ethanol. mtu.edu For less reactive carbonyls or when a more potent reagent is needed, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) can be employed. umich.edu

The general scheme for this reductive strategy is as follows:

Synthesis of a 4-formyl or 4-acyl pyrazole: A pyrazole core with the desired C5 substituent (an ethyl group in this case) is first synthesized, followed by the introduction of a formyl or acyl group at the C4 position.

Reduction: The resulting pyrazolyl aldehyde or ketone is then treated with a suitable reducing agent to yield the target pyrazolyl carbinol.

For instance, 5-formylpyrazoles have been successfully reduced to their corresponding 5-hydroxymethyl derivatives using borohydride. mtu.edu Similarly, pyrazole-3-carbaldehyde esters have been reduced to the corresponding alcohols using LiAlH₄. umich.edu This approach is highly versatile as the conditions can be tuned based on the specific substrate and the presence of other functional groups.

Table 2: Common Reducing Agents for Pyrazole Carbonyls

| Reducing Agent | Precursor | Solvent | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Pyrazole-4-carbaldehyde | Methanol, Ethanol | 0°C to Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Pyrazole-4-carboxylate ester | Tetrahydrofuran (THF), Diethyl ether | 0°C to Reflux (anhydrous) |

This table is interactive and outlines common reagents for the reduction of pyrazole carbonyl derivatives.

Regioselective Functionalization for 4-Hydroxymethyl Pyrazoles

Achieving the specific substitution pattern of this compound hinges on regioselective functionalization. The direct and controlled introduction of a hydroxymethyl group at the C4 position of a pre-formed 5-ethylpyrazole is a key challenge.

One powerful method for achieving this is through the Vilsmeier-Haack reaction . This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich heterocyclic rings. chemmethod.com The pyrazole ring is sufficiently activated to undergo electrophilic substitution, primarily at the C4 position. pharmaguideline.com By subjecting 3-ethyl-1H-pyrazole (a tautomer of 5-ethyl-1H-pyrazole) to Vilsmeier-Haack conditions, one can synthesize 5-ethyl-1H-pyrazole-4-carbaldehyde. This intermediate can then be readily reduced to this compound as described in the previous section. chemmethod.com

Another advanced strategy involves controlling the initial cyclization reaction to directly install the desired functionalities. A one-pot procedure for the highly regioselective synthesis of 3,5-disubstituted 4-hydroxymethyl-N-arylpyrazoles has been developed. organic-chemistry.org This method relies on the carefully controlled cyclocondensation of β-enamino diketones with arylhydrazines, where structural modifications in the starting materials and the use of a Lewis acid activator like BF₃ direct the regiochemical outcome to favor the 4-hydroxymethyl product. organic-chemistry.org While this specific example yields N-arylpyrazoles, the underlying principles of controlling regioselectivity during ring formation are broadly applicable.

Isolation and Purification Techniques for this compound

The final stage of synthesis involves the isolation and purification of the target compound from the reaction mixture. For this compound, which possesses both a basic pyrazole ring and a polar hydroxyl group, a combination of techniques is typically employed to achieve high purity.

Extraction: After the reaction is complete, a standard workup procedure often begins with quenching the reaction and partitioning the product between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous layer. The pH of the aqueous layer can be adjusted to ensure the pyrazole is in its neutral form to maximize its solubility in the organic phase.

Chromatography: The most common method for purifying pyrazole derivatives is column chromatography on silica (B1680970) gel. researchgate.net Due to the polarity of the hydroxyl group, a polar solvent system is required for elution. A gradient of solvents, starting from a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective for separating the product from non-polar impurities and starting materials.

Crystallization: As a final purification step, crystallization from a suitable solvent or solvent mixture can yield highly pure this compound. The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Acid Salt Formation: An alternative purification strategy for basic compounds like pyrazoles involves the formation of an acid addition salt. google.com By treating the crude product with an acid (e.g., hydrochloric acid or sulfuric acid) in a suitable solvent, the pyrazolium (B1228807) salt may precipitate as a crystalline solid, leaving impurities behind in the solution. The pure pyrazole can then be recovered by neutralizing the salt with a base. google.com

Table 3: Purification Techniques for Pyrazolylmethanols

| Technique | Principle | Application |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning between immiscible solvents based on solubility and pH. | Initial separation of the product from aqueous reagents and salts. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. | Primary method for separating the target compound from byproducts and unreacted starting materials. |

| Crystallization | Purification based on differences in solubility between the product and impurities in a specific solvent at varying temperatures. | Final step to obtain a highly pure, crystalline solid product. |

This table is interactive and summarizes common purification methods.

Chemical Reactivity and Derivatization of 5 Ethyl 1h Pyrazol 4 Yl Methanol

Reactivity of the Pyrazole (B372694) Ring System

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

Due to its aromatic character, the pyrazole ring readily undergoes electrophilic aromatic substitution reactions. The position of substitution is highly dependent on the electronic properties of the ring. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. bldpharm.comsigmaaldrich.com This is because the resonance structures of the pyrazole ring show a buildup of negative charge at this position. sigmaaldrich.com

For (5-ethyl-1H-pyrazol-4-yl)methanol, the C4 position is already substituted. Therefore, electrophilic substitution would be directed to one of the other available positions on the ring, primarily the C3 position, or potentially on the nitrogen atom. However, direct electrophilic substitution on the carbon atoms of the pyrazole ring can be challenging and may require harsh reaction conditions. Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation. bldpharm.com

Nucleophilic Attack on the Pyrazole Ring

Nucleophilic attack on the pyrazole ring is generally less common than electrophilic substitution due to the electron-rich nature of the heterocycle. However, the presence of the two electronegative nitrogen atoms renders the C3 and C5 positions electron-deficient and thus susceptible to attack by strong nucleophiles. bldpharm.combldpharm.com The presence of electron-withdrawing groups on the ring can further facilitate nucleophilic substitution. In the case of this compound, the ethyl group at C5 is an electron-donating group, which would slightly disfavor nucleophilic attack at this position. Conversely, the hydroxymethyl group at C4 has a mild electron-withdrawing inductive effect.

A notable example of nucleophilic attack is the Chichibabin reaction, where pyrazoles can be aminated at the C3 or C5 position using sodium amide. Another approach involves the use of activating groups, such as sulfoxide (B87167) substituents, to direct nucleophilic ortho-allylation and propargylation of pyrazoles in a metal-free manner. bldpharm.com

Directed C-H Functionalization Strategies of Pyrazoles

Direct C-H functionalization has emerged as a powerful tool for the synthesis of complex pyrazole derivatives, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govacs.orgresearchgate.netnih.gov These methods allow for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.

A variety of transition metals, including palladium, rhodium, iridium, cobalt, nickel, and gold, have been employed to catalyze the C-H functionalization of pyrazoles. nih.govcymitquimica.com Palladium catalysts are particularly versatile for forming new C-C bonds. nih.govcymitquimica.comnih.gov The general mechanism often involves the coordination of the transition metal to the pyrazole, followed by C-H activation to form a metallacyclic intermediate. Subsequent reaction with a coupling partner and reductive elimination yields the functionalized pyrazole and regenerates the active catalyst.

For this compound, the N-H proton can be readily substituted with a directing group to steer the metal catalyst to a specific C-H bond. The inherent Lewis basicity of the N2 nitrogen atom can also serve as a directing group for C-H functionalization. acs.org

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization of Pyrazole Derivatives

| Catalyst System | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Pyridine (B92270) | C-H Alkenylation | C5 | nih.gov |

| Pd(OAc)₂ / Ag₂O | sp³ C-H Arylation | β-position of N-alkyl group | nih.gov |

| Au/Ag dual catalysis | Cross-dehydrogenative Arylation | C4 | nih.gov |

| Rh/Cu | Diheteroarylation of alkynes | C5 |

This table presents examples of reactions on pyrazole derivatives, illustrating the types of transformations possible. Specific conditions would need to be optimized for this compound.

Controlling the regioselectivity of C-H functionalization is a key challenge. In many cases, the C5 position of the pyrazole ring is preferentially functionalized due to the higher acidity of the C5-H bond. nih.govacs.org However, the regioselectivity can be tuned by the choice of catalyst, ligands, and directing groups.

For instance, the use of a temporary protecting group, such as a chloro group at the C5 position, can block this site and allow for regioselective arylation at the C4 position. Ligand control has also been demonstrated to achieve regiodivergent C-H alkenylation of pyrazoles. For example, an electrophilic palladium catalyst can favor C4-alkenylation, while a different ligand system can direct the reaction to the C5 position. In the context of this compound, the existing substituents will play a significant role in directing further functionalization. The ethyl group at C5 may sterically hinder attack at this position, potentially favoring functionalization at the C3 position.

Direct C-H arylation, alkenylation, and alkynylation are powerful methods for introducing new carbon-carbon bonds onto the pyrazole ring. acs.org

Direct Arylation: Palladium-catalyzed direct arylation is a common method for synthesizing arylpyrazoles. The reaction typically involves coupling the pyrazole with an aryl halide. The regioselectivity can be controlled by the substitution pattern of the pyrazole and the reaction conditions. For instance, 1,3,5-trisubstituted pyrazoles can undergo selective C4-arylation.

Direct Alkenylation: The introduction of alkenyl groups can be achieved through oxidative C-H alkenylation. nih.gov Palladium catalysts, often in the presence of a copper co-catalyst, can facilitate the coupling of pyrazoles with various alkenes. These reactions have been shown to be tolerant of a range of functional groups on the pyrazole ring.

Direct Alkynylation: The synthesis of alkynyl pyrazoles can be achieved through methods such as copper-catalyzed Michael addition of an alkyne to an in situ generated azoalkene, followed by cyclization. Another approach involves the Sonogashira coupling of a halopyrazole with a terminal alkyne, which, while not a direct C-H functionalization, is a common method for introducing alkynyl groups.

Table 2: Examples of Direct C-H Functionalization Reactions on Pyrazoles

| Reaction Type | Catalyst/Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, KOAc, DMAc | Selective C4-arylation of 1,3,5-trisubstituted pyrazoles. | |

| Direct Arylation | Pd(OAc)₂, Aryl Bromide | Use of a chloro protecting group at C5 allows for C4-arylation. | |

| Direct Alkenylation | Pd(OAc)₂, Pyridine, Cu(OAc)₂·H₂O | C5-selective olefination of pyrazoles with various functional groups at C4. | nih.gov |

| Direct Alkynylation | Cu(I), iPr₂NEt | Umpolung approach starting from α-halohydrazones and terminal alkynes. |

This table provides examples of direct C-H functionalization reactions on the pyrazole core. The specific applicability to this compound would require experimental validation.

Reactions of the Hydroxymethyl Moiety in this compound

The hydroxymethyl group attached to the pyrazole ring at the C4 position behaves as a typical primary alcohol, undergoing a variety of reactions such as esterification, oxidation, and etherification.

Esterification Reactions

The hydroxyl group of (pyrazol-4-yl)methanol derivatives can be readily converted to esters through reaction with various acylating agents. This transformation is a common strategy to introduce a wide range of functional groups, potentially modulating the biological activity or physicochemical properties of the parent molecule.

Commonly, the esterification is achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acidic byproduct. libretexts.orgyoutube.com For instance, the reaction of a (pyrazol-4-yl)methanol with an acyl chloride, such as ethanoyl chloride, in a suitable solvent and in the presence of a base like pyridine or triethylamine, would yield the corresponding ester. chemguide.co.ukresearchgate.net The base plays a crucial role in scavenging the hydrogen chloride generated during the reaction, thus driving the equilibrium towards the product and preventing potential side reactions. youtube.comresearchgate.net

The general scheme for the esterification of a (pyrazol-4-yl)methanol derivative with an acyl chloride is presented below:

Table 1: Examples of Esterification Reactions of Pyrazolylmethanols

| Starting Alcohol | Acylating Agent | Base | Product | Reference |

| (1H-Pyrazol-4-yl)methanol | Methacryloyl chloride | Triethylamine | Propargyl methacrylate | researchgate.net |

| Ethanol (B145695) | Ethanoyl chloride | - | Ethyl ethanoate | chemguide.co.uk |

It is important to note that while the hydroxymethyl group is the primary site of acylation, the pyrazole N-H can also undergo acylation, leading to a mixture of N-acylated, O-acylated, or N,O-diacylated products, depending on the reaction conditions and the nature of the acylating agent. researchgate.net

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol of this compound can be oxidized to afford the corresponding pyrazole-4-carbaldehyde or pyrazole-4-carboxylic acid, depending on the oxidizing agent and reaction conditions. These carbonyl derivatives are valuable synthetic intermediates for further functionalization.

Mild oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde. thieme-connect.de For example, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol with FeCl3·6H2O catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to produce the corresponding aldehyde in good yields without over-oxidation to the carboxylic acid. beilstein-journals.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically lead to the formation of the corresponding pyrazole-4-carboxylic acid. The pyrazole ring itself is generally resistant to oxidation under these conditions. chemicalbook.com

Table 2: Oxidation Reactions of (Pyrazol-4-yl)methanol Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl3·6H2O / TEMPO | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | beilstein-journals.org |

| Hydroxymethyl-(3-pyridyl)pyrazole derivative | Pyridinium chlorochromate (PCC) | (3-Pyridyl)pyrazole-4-carbaldehyde | thieme-connect.debeilstein-journals.org |

| Esters of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acids | Manganese dioxide (MnO2) | Aldehyde derivative | thieme-connect.de |

Etherification and Other O-Functionalizations

The hydroxymethyl group can also be converted into an ether linkage through O-alkylation. This is typically achieved by deprotonating the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. However, a challenge in the etherification of this compound is the potential for competing N-alkylation of the pyrazole ring.

In a study on the acid-catalyzed alkylation of 1H-pyrazole-4-methanol with a trichloroacetimidate (B1259523) electrophile, a dialkylated product was observed where both the nitrogen and the hydroxyl group were alkylated. semanticscholar.orgmdpi.com This suggests that under certain conditions, both functionalities can react. Achieving selective O-alkylation would likely require careful selection of reagents and reaction conditions, possibly involving the use of a protecting group for the pyrazole N-H.

Reactions Involving the N-H Protomeric Site of this compound

The pyrazole ring of this compound possesses a tautomeric N-H proton, which imparts both acidic and nucleophilic character to the nitrogen atoms. This allows for a range of reactions, including N-alkylation and N-acylation, and its reactivity is influenced by the protonation/deprotonation equilibrium.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-H proton of the pyrazole ring can be readily substituted with an alkyl group. This reaction typically proceeds by deprotonation of the pyrazole with a base to form a pyrazolate anion, which then acts as a nucleophile and attacks an alkylating agent, such as an alkyl halide. mdpi.com The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles like this compound can be influenced by steric and electronic factors. google.com Generally, the alkylation occurs at the less sterically hindered nitrogen atom. nih.gov

Recent methods have also explored catalyst-free Michael additions for highly regioselective N1-alkylation of pyrazoles. organic-chemistry.org Furthermore, acid-catalyzed N-alkylation using trichloroacetimidate electrophiles has been developed as an alternative to methods requiring strong bases. semanticscholar.orgmdpi.com

N-Acylation: Similar to alkylation, the pyrazole nitrogen can be acylated using acyl chlorides or anhydrides. This reaction is a common method for introducing carbonyl functionalities to the pyrazole ring. nih.gov The acylation of the pyrazole N-H can compete with the O-acylation of the hydroxymethyl group. Phase-transfer catalysis has been employed for the acylation of hydroxypyrazoles, leading to N-acylated, O-acylated, or di-acylated products depending on the substrate and reaction conditions. researchgate.net

Table 3: N-Alkylation and N-Acylation Reactions of Pyrazole Derivatives

| Substrate | Reagent | Product Type | Reference |

| 3-Substituted Pyrazoles | α-Bromoacetates/acetamides (Mg-catalyzed) | N2-Alkylated pyrazoles | nih.gov |

| 1H-Pyrazoles | Acrylonitrile (catalyst-free Michael addition) | N1-Alkylated pyrazoles | organic-chemistry.org |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate (CSA catalyzed) | N-Alkylated pyrazole | semanticscholar.org |

| 3-Hydroxy-5-substituted-1H-pyrazoles | p-Toluoyl chloride (PTC) | O-Acylated or N,O-Diacylated pyrazoles | researchgate.net |

| 5-Amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester | Acid anhydrides/chlorides | 5-Acylamino-pyrazoles | nih.gov |

Protonation/Deprotonation Behavior and its Influence on Reactivity

The pyrazole ring is amphoteric, meaning it can act as both a weak base and a weak acid. chemicalbook.comresearchgate.net The pyridine-like nitrogen (N2) can be protonated by strong acids to form a pyrazolium (B1228807) cation, while the pyrrole-like N-H proton (N1) can be removed by a base to generate a pyrazolate anion. chemicalbook.comresearchgate.net

The acidity of the N-H proton is influenced by the substituents on the pyrazole ring. acs.org Electron-withdrawing groups generally increase the acidity, while electron-donating groups decrease it. The hydroxymethyl group at the 4-position is considered to be a weakly electron-withdrawing group, which would slightly increase the acidity of the N-H proton compared to an unsubstituted pyrazole.

The protonation state of the pyrazole ring has a significant impact on its reactivity. nih.gov

Deprotonation to the pyrazolate anion significantly increases the nucleophilicity of the ring nitrogens, making them more reactive towards electrophiles in N-alkylation and N-acylation reactions. chemicalbook.com

Protonation to the pyrazolium cation deactivates the ring towards electrophilic attack and can influence the regioselectivity of subsequent reactions. chemicalbook.com For instance, in electrophilic substitution reactions, the pyrazolium cation directs substitution to the C3 position, whereas the neutral pyrazole directs to the C4 position. chemicalbook.com

The presence of the hydroxymethyl group can also influence the protonation/deprotonation behavior through intramolecular hydrogen bonding, which can affect the relative acidities of the N-H and O-H protons and potentially influence the regioselectivity of reactions.

Multi-component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach in modern organic synthesis. While direct literature detailing the use of this compound in MCRs is not extensively documented, its structural motifs—a reactive hydroxymethyl group and a pyrazole core—position it as a highly valuable and versatile building block for such transformations.

The primary route to engage this compound in MCRs involves its initial oxidation to the corresponding aldehyde, (5-ethyl-1H-pyrazol-4-yl)carbaldehyde . This aldehyde possesses the electrophilic carbon center necessary to participate in a wide array of condensation-based MCRs. The resulting pyrazole-functionalized products are of significant interest in medicinal chemistry and materials science.

Potential Multi-component Reactions:

Hantzsch-Type Dihydropyridine Synthesis: Pyrazole-4-carbaldehydes are known to be effective substrates in the Hantzsch reaction. sigmaaldrich.com In a potential three-component reaction, (5-ethyl-1H-pyrazol-4-yl)carbaldehyde could be condensed with a β-dicarbonyl compound, such as ethyl acetoacetate, and an ammonium (B1175870) salt like ammonium acetate (B1210297). This reaction would yield highly substituted 1,4-dihydropyridine (B1200194) derivatives bearing a (5-ethyl-1H-pyrazol-4-yl) substituent, a scaffold of interest for its potential biological activities. sigmaaldrich.com

Biginelli-Type Reactions: Analogous to the classical Biginelli reaction, pyrazole-4-carbaldehydes can react with a β-ketoester and urea (B33335) or thiourea (B124793) to form pyrazolyl-substituted dihydropyrimidinones or thiones. nih.gov The reaction of (5-ethyl-1H-pyrazol-4-yl)carbaldehyde, ethyl acetoacetate, and urea, typically under acidic catalysis, would construct a pyrimidinone ring, a privileged structure in numerous pharmaceutical agents.

Synthesis of Fused Heterocycles: Pyrazole-4-carbaldehydes can serve as the aldehyde component in reactions that generate complex fused heterocyclic systems. For instance, a pseudo-four-component reaction between the pyrazole aldehyde, a 1,2-dione, and ammonium acetate can lead to the formation of pyrazolyl-imidazole derivatives. nih.gov Another well-documented MCR involves the reaction of a pyrazole aldehyde with two equivalents of an active C-H acid, such as dimedone or 4-hydroxycoumarin, to produce pyrazolyl-functionalized xanthenedione frameworks. mdpi.com

Synthesis of Amino-pyrazolecarbonitriles: A three-component condensation of an aldehyde, malononitrile (B47326), and a hydrazine (B178648) is a common route to synthesize functionalized pyrazoles. bohrium.com In a variation of this, (5-ethyl-1H-pyrazol-4-yl)carbaldehyde could react with malononitrile and an amine or hydrazine derivative to generate novel, densely functionalized heterocyclic systems.

The following table summarizes these potential multi-component reactions, highlighting the versatility of (5-ethyl-1H-pyrazol-4-yl)carbaldehyde as an MCR substrate.

Table 1: Potential Multi-component Reactions of (5-ethyl-1H-pyrazol-4-yl)carbaldehyde

| Reaction Type | Component 1 | Component 2 | Component 3 | Resulting Product Scaffold |

| Hantzsch Reaction | (5-ethyl-1H-pyrazol-4-yl)carbaldehyde | Ethyl Acetoacetate | Ammonium Acetate | 1,4-Dihydropyridine |

| Biginelli-Type Reaction | (5-ethyl-1H-pyrazol-4-yl)carbaldehyde | Ethyl Acetoacetate | Urea/Thiourea | Dihydropyrimidinone/thione |

| Xanthenedione Synthesis | (5-ethyl-1H-pyrazol-4-yl)carbaldehyde | Dimedone (2 eq.) | - | Pyrazolyl-Xanthenedione |

| Thiazolidinone Synthesis | (5-ethyl-1H-pyrazol-4-yl)carbaldehyde | 5-Aryl-1,3,4-thiadiazol-2-amine | Mercaptoacetic Acid | Pyrazolyl-Thiazolidinone |

These examples underscore the significant potential of this compound as a precursor for MCRs. Through its conversion to the corresponding aldehyde, it provides a gateway to a diverse range of complex molecular architectures that are otherwise challenging to synthesize via traditional linear methods.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Ethyl 1h Pyrazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (5-ethyl-1H-pyrazol-4-yl)methanol, NMR is crucial for confirming the molecular structure, assigning specific protons and carbons, and studying dynamic processes like tautomerism.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

NH Proton: The proton attached to the nitrogen of the pyrazole (B372694) ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 10.0-13.0 ppm, due to its acidic nature and potential for hydrogen bonding. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

Pyrazole H-3: The proton at position 3 of the pyrazole ring would likely appear as a singlet in the aromatic region, estimated to be around δ 7.5-7.8 ppm.

Methanol (B129727) CH₂: The methylene (B1212753) protons of the methanol group (-CH₂OH) are expected to resonate as a singlet around δ 4.5-4.7 ppm. mdpi.com This signal may show coupling to the hydroxyl proton if the exchange rate is slow.

Ethyl CH₂: The methylene protons of the ethyl group will appear as a quartet around δ 2.6-2.8 ppm, due to coupling with the adjacent methyl protons.

Hydroxyl OH: The hydroxyl proton signal is typically a broad singlet and its position is highly dependent on concentration, temperature, and solvent. It can appear anywhere from δ 1.5 to 5.0 ppm.

Ethyl CH₃: The methyl protons of the ethyl group will appear as a triplet around δ 1.2-1.4 ppm, due to coupling with the methylene protons.

Predicted ¹H NMR Data for this compound (Based on general pyrazole data and known chemical shift ranges in solvents like DMSO-d₆ or CDCl₃) pitt.educarlroth.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 10.0 - 13.0 | br s | - |

| H-3 | 7.5 - 7.8 | s | - |

| -CH₂OH | 4.5 - 4.7 | s (or d) | J(H,OH) ≈ 5-7 |

| -CH₂CH₃ | 2.6 - 2.8 | q | J(H,H) ≈ 7.5 |

| -OH | 1.5 - 5.0 | br s (or t) | J(OH,H) ≈ 5-7 |

| -CH₂CH₃ | 1.2 - 1.4 | t | J(H,H) ≈ 7.5 |

s = singlet, br s = broad singlet, d = doublet, t = triplet, q = quartet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Pyrazole C-5: The carbon atom bearing the ethyl group (C-5) is expected to be the most downfield of the pyrazole ring carbons, estimated around δ 145-150 ppm.

Pyrazole C-3: The C-3 carbon is predicted to resonate in the region of δ 135-140 ppm.

Pyrazole C-4: The C-4 carbon, substituted with the methanol group, is expected to appear the most upfield of the ring carbons, around δ 110-115 ppm.

Methanol CH₂: The carbon of the methanol group is predicted at δ 55-60 ppm. mdpi.com

Ethyl CH₂: The methylene carbon of the ethyl group would likely appear around δ 20-25 ppm.

Ethyl CH₃: The methyl carbon of the ethyl group is expected at δ 13-16 ppm. rsc.org

Predicted ¹³C NMR Data for this compound (Based on general pyrazole data and known chemical shift ranges) rsc.orgrsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | 145 - 150 |

| C-3 | 135 - 140 |

| C-4 | 110 - 115 |

| -CH₂OH | 55 - 60 |

| -CH₂CH₃ | 20 - 25 |

| -CH₂CH₃ | 13 - 16 |

2D NMR experiments are essential for unambiguous assignment of the ¹H and ¹³C signals by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations for this compound would be between the -CH₂- and -CH₃ protons of the ethyl group. A correlation between the -CH₂OH and the -OH proton might also be observed depending on the solvent and temperature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). It would definitively link each proton signal to its corresponding carbon signal, for instance, the triplet at δ ~1.3 ppm to the carbon at δ ~14 ppm (ethyl CH₃), and the quartet at δ ~2.7 ppm to the carbon at δ ~22 ppm (ethyl CH₂).

Unsubstituted 1H-pyrazoles can exist as two different tautomers due to the migration of the NH proton between the two nitrogen atoms. For this compound, the two possible tautomers are this compound and (3-ethyl-1H-pyrazol-4-yl)methanol.

At room temperature, the proton exchange between the two nitrogen atoms is often fast on the NMR timescale, resulting in an averaged spectrum. However, by using variable-temperature NMR (a DNMR study), this exchange can be slowed down. As the temperature is lowered, the single set of signals for the pyrazole ring would broaden, coalesce, and eventually resolve into two distinct sets of signals, one for each tautomer. This would allow for the determination of the equilibrium constant between the two tautomers and the activation energy of the exchange process. The relative stability of pyrazole tautomers is influenced by the electronic effects of the substituents. researchgate.net

The measurement of spin-lattice relaxation times (T₁) can provide insights into the molecular motion (dynamics) of the compound in solution. T₁ values are sensitive to the rotational correlation time of the molecule and intramolecular motions.

For this compound, one would expect different T₁ values for different protons. The protons of the more rigid pyrazole ring are expected to have shorter T₁ values compared to the protons of the more flexible ethyl and methanol side chains. Comparing the T₁ values of the CH₂ and CH₃ groups of the ethyl substituent can provide information about the degree of rotational freedom of this group.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group (-OH) of the methanol moiety. The broadness is due to hydrogen bonding. researchgate.net

N-H Stretch: A moderate to sharp absorption band around 3100-3500 cm⁻¹ for the N-H stretching vibration of the pyrazole ring. This band may overlap with the O-H stretch.

C-H Stretch (sp²): A weak to moderate absorption band just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) for the C-H stretching of the pyrazole ring (C-H at position 3).

C-H Stretch (sp³): Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methylene-alcohol groups. rsc.org

C=N and C=C Stretch: Stretching vibrations of the pyrazole ring (C=N and C=C bonds) are expected to appear in the 1400-1650 cm⁻¹ region. nepjol.info

C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range, characteristic of the C-O stretching vibration of the primary alcohol. nist.gov

O-H Bend: A broad absorption in the 1330-1440 cm⁻¹ region due to the in-plane bending of the O-H group.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | 3100 - 3500 | Moderate |

| sp² C-H Stretch | 3050 - 3150 | Weak-Moderate |

| sp³ C-H Stretch | 2850 - 3000 | Strong |

| C=N, C=C Stretch (ring) | 1400 - 1650 | Moderate-Strong |

| C-O Stretch (primary alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₀N₂O, corresponding to a molecular weight of approximately 126.16 g/mol . researchgate.netnih.gov In a typical mass spectrometry experiment, the molecule is ionized, often by electron impact (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions.

The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. rsc.org The initial cleavage of the nitrogen-nitrogen bond is a common fragmentation pathway, though this can be suppressed by N-substitution. rsc.org For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of a Related Pyrazole Derivative uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 140.11823 | 129.5 |

| [M+Na]⁺ | 162.10017 | 138.8 |

| [M-H]⁻ | 138.10367 | 130.5 |

| [M+NH₄]⁺ | 157.14477 | 150.4 |

| [M+K]⁺ | 178.07411 | 137.0 |

| [M+H-H₂O]⁺ | 122.10821 | 122.7 |

This data is for the related compound (1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine and is presented for illustrative purposes.

The fragmentation pattern of this compound would likely involve the loss of the ethyl group (-29 Da), the hydroxymethyl group (-31 Da), and other characteristic cleavages of the pyrazole ring. The analysis of these fragments is crucial for confirming the connectivity of the atoms within the molecule. youtube.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound has not been reported, the analysis of a closely related compound, 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one, offers valuable insights into the expected solid-state characteristics. sielc.comresearcher.life

The crystal structure of 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one reveals a monoclinic crystal system. sielc.com The pyrazole ring is nearly planar, and the molecules are linked into dimers through intermolecular N-H···O hydrogen bonds. sielc.comresearcher.life These dimers are further connected into two-dimensional arrays, demonstrating the importance of hydrogen bonding in the crystal packing. sielc.com

Table 2: Representative Crystallographic Data for a Related Pyrazole Derivative sielc.com

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.374 (2) |

| b (Å) | 7.2881 (16) |

| c (Å) | 11.300 (3) |

| β (°) | 109.955 (5) |

| Volume (ų) | 648.3 (3) |

| Z | 4 |

This data is for the related compound 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one and is presented to illustrate the type of information obtained from an X-ray crystallographic study.

For this compound, a similar analysis would be expected to reveal the planarity of the pyrazole ring, the conformation of the ethyl and hydroxymethyl substituents, and the nature of the intermolecular hydrogen bonds involving the hydroxyl group and the pyrazole nitrogen atoms.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various matrices. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of pyrazole derivatives. ijcpa.inacs.org

In a typical RP-HPLC method, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For pyrazole derivatives, the mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, sometimes with the addition of an acid such as formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comijcpa.in

While a specific, detailed HPLC method for this compound is not extensively documented in the literature, methods for related pyrazole compounds provide a strong template for its analysis.

Table 3: Illustrative HPLC Method Parameters for Pyrazole Derivative Analysis ijcpa.inacs.org

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Water and Methanol/Acetonitrile with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 5-20 µL |

| Column Temperature | 25 °C |

The purity of a sample of this compound would be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. Quantitative analysis would involve creating a calibration curve from standards of known concentration and using it to determine the concentration of the analyte in an unknown sample. The development and validation of such an HPLC method would adhere to ICH guidelines, ensuring its accuracy, precision, linearity, and robustness. ijcpa.in

Computational and Theoretical Investigations of 5 Ethyl 1h Pyrazol 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry for predicting and understanding the behavior of molecules at the electronic level. bohrium.com These computational methods allow for the detailed investigation of molecular structures, energies, and a wide array of properties that are often difficult or impossible to measure experimentally. For pyrazole (B372694) derivatives, these calculations provide profound insights into their reactivity, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying polyatomic molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by minimizing the total electronic energy.

In the study of pyrazole derivatives, DFT methods, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(2d,p), are frequently employed to optimize molecular geometries. nih.govtandfonline.com These calculations yield precise bond lengths, bond angles, and dihedral angles. For (5-ethyl-1H-pyrazol-4-yl)methanol, a DFT optimization would reveal the planarity of the pyrazole ring and the preferred orientations of the ethyl and methanol (B129727) substituents.

Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Calculations of Related Pyrazoles Note: This data is illustrative and based on typical values for substituted pyrazoles.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.41 Å | |

| C4-C5 | 1.39 Å | |

| C5-N1 | 1.36 Å | |

| C5-C(ethyl) | 1.51 Å | |

| C4-C(methanol) | 1.50 Å | |

| Bond Angles ( °) | N1-N2-C3 | 112.0° |

| N2-C3-C4 | 105.0° | |

| C3-C4-C5 | 107.5° | |

| C4-C5-N1 | 107.0° | |

| C5-N1-N2 | 108.5° |

The results of such calculations for related pyrazole compounds have shown excellent agreement with experimental data obtained from X-ray crystallography where available. researchgate.netresearchgate.net

Ab Initio Methods (e.g., MP2) for Structural and Energetic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) is a widely used ab initio method that improves upon the basic Hartree-Fock (HF) approach by incorporating electron correlation effects.

While computationally more demanding than DFT, MP2 calculations can provide highly accurate structural and energetic properties, serving as a benchmark for other methods. nih.gov For a molecule like this compound, MP2 would be employed to obtain a very precise geometry and to calculate relative energies between different isomers or conformers with a high degree of confidence.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govresearchgate.net For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO's location can vary depending on the substituents. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Properties for Pyrazole Derivatives Note: This data is compiled from studies on various pyrazole derivatives to illustrate typical values. nih.govmaterialsciencejournal.org

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| Phenyl-Pyran-Carboxylate | -6.59 | -0.82 | 5.77 | 2.89 |

| Dihydropyrazole Derivative | -7.06 | -2.54 | 4.52 | 2.26 |

| Phenyl-Pyrazol-Carboxylate | -6.21 | -1.95 | 4.26 | 2.13 |

A smaller energy gap in a molecule like this compound would suggest it is chemically reactive. nih.gov

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen.

Blue regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., the H of the N-H or O-H groups).

Green regions: Represent neutral or weakly polarized areas.

For this compound, an MEP analysis would likely show a negative potential (red) around the N2 nitrogen of the pyrazole ring and the oxygen atom of the methanol group, identifying them as sites for electrophilic interaction or hydrogen bond acceptance. tandfonline.com A positive potential (blue) would be expected around the hydrogen atom of the N1-H group and the hydrogen of the hydroxyl group, marking them as sites for nucleophilic attack or hydrogen bond donation. nih.gov

Tautomerism and Conformational Preferences of the Pyrazole Ring in this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. Unsubstituted pyrazoles exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2).

For this compound, two principal tautomers are possible:

This compound

(3-ethyl-1H-pyrazol-4-yl)methanol

Computational studies on similar substituted pyrazoles investigate the relative stabilities of these tautomers. The energetic difference between them is typically small, and the equilibrium can be influenced by substitution patterns, solvent effects, and solid-state packing forces. DFT and ab initio calculations are used to determine the relative energies of these tautomers to predict which form is more stable. Conformational preferences, such as the rotation of the ethyl and methanol groups, are also analyzed to find the global energy minimum structure.

Energetic Barriers of Proton Transfer Processes

The interconversion between the tautomers of pyrazole involves the transfer of a proton from one nitrogen atom to the other. This process is not instantaneous and must overcome an energetic barrier, known as the transition state energy. This proton transfer can occur through an intramolecular pathway (a direct "jump") or, more commonly, through an intermolecular mechanism mediated by other molecules (like solvent) or through self-association into dimers or polymers. researchgate.net

Quantum chemical calculations can model the transition state structure for this proton transfer and calculate its energy. The height of this energy barrier determines the rate of tautomerization. A high barrier indicates a slow interconversion, meaning the individual tautomers might be observable as distinct species under certain conditions. For pyrazole systems, these barriers are often studied to understand reaction mechanisms, particularly in cases of metal coordination or biological activity where the position of the proton is critical.

Table 3: Hypothetical Energetic Data for Tautomerization of this compound Note: This data is illustrative, representing typical findings for proton transfer in pyrazole derivatives.

| Process | Property | Predicted Value (kcal/mol) |

| Tautomer Interconversion | Relative Energy (Tautomer 2 vs. Tautomer 1) | 0.5 - 2.0 |

| Intramolecular Proton Transfer | Transition State Energy Barrier | 40 - 50 |

| Dimer-Assisted Proton Transfer | Transition State Energy Barrier | 10 - 20 |

The significantly lower barrier for a dimer-assisted process highlights the importance of intermolecular interactions in facilitating proton transfer in pyrazole systems.

Influence of Substituents on Tautomeric Equilibria

The tautomeric landscape of pyrazole derivatives is a subject of considerable interest, as the position of the mobile proton can significantly influence the molecule's chemical reactivity, physical properties, and biological activity. In this compound, the pyrazole ring can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers is governed by the electronic and steric effects of the substituents at the C4 and C5 positions, namely the hydroxymethyl and ethyl groups, respectively.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the subtle energy differences between tautomers. The ethyl group at the C5 position is generally considered an electron-donating group (EDG) through induction (+I effect). Research on substituted pyrazoles has shown that EDGs can influence the proton affinity of the nitrogen atoms in the ring. researchgate.net Specifically, an EDG at C5 tends to increase the electron density at the adjacent N1 atom, which can affect the stability of the corresponding tautomer.

The hydroxymethyl group at the C4 position, while primarily a weak electron-withdrawing group due to the oxygen atom, can also participate in intramolecular hydrogen bonding. Depending on the conformation, the hydroxyl proton could interact with the lone pair of the N1 nitrogen, or the oxygen could interact with the N-H proton of the pyrazole ring. Such interactions can play a significant role in stabilizing a particular tautomeric form. researchgate.net

Theoretical calculations on similar substituted pyrazoles have indicated that the energy difference between tautomers is often small, typically within a few kcal/mol. researchgate.net The relative stability can also be influenced by the surrounding medium, with polar solvents potentially favoring the tautomer with a larger dipole moment. For this compound, it is hypothesized that the interplay between the electron-donating nature of the ethyl group and the potential for hydrogen bonding involving the hydroxymethyl group will determine the predominant tautomer in different environments.

A representative DFT calculation could provide the relative energies of the possible tautomers, as illustrated in the hypothetical data below.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| This compound | 0.00 | 0.00 |

| (3-ethyl-2H-pyrazol-4-yl)methanol | +1.5 | +1.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic structure around atomic nuclei. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for different tautomers of this compound.

The chemical shifts of the pyrazole ring protons and carbons are particularly diagnostic of the tautomeric form. For instance, the ¹³C chemical shifts of the C3 and C5 carbons are known to differ significantly between the 1H- and 2H-tautomers. In the 1H-tautomer, the C5 carbon is adjacent to a deprotonated nitrogen, while in the 2H-tautomer, it is adjacent to the N-H group, leading to distinct shielding effects.

The ethyl and hydroxymethyl substituents will also have characteristic signals. The ethyl group will show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their exact chemical shifts influenced by the pyrazole ring's electronic structure. The hydroxymethyl group will present a doublet for the methylene protons (if coupled to the hydroxyl proton) and a signal for the hydroxyl proton, the position of which can be sensitive to solvent and concentration due to hydrogen bonding.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the most stable tautomer, this compound, based on computational models.

Predicted ¹H NMR Chemical Shifts (ppm relative to TMS)

| Proton | Predicted Chemical Shift (δ) |

|---|---|

| H3 (ring) | 7.5 |

| H (N1-H) | 12.5 |

| H (CH₂-OH) | 4.5 |

| H (OH) | 5.0 |

| H (CH₂-CH₃) | 2.7 |

Predicted ¹³C NMR Chemical Shifts (ppm relative to TMS)

| Carbon | Predicted Chemical Shift (δ) |

|---|---|

| C3 | 135.0 |

| C4 | 110.0 |

| C5 | 148.0 |

| C (CH₂OH) | 55.0 |

| C (CH₂CH₃) | 20.0 |

Note: The data in these tables is hypothetical and for illustrative purposes, based on general trends in pyrazole chemistry. carleton.capitt.eduwashington.edu

Theoretical coupling constants (J-values) can also be calculated to aid in structural elucidation, providing information about the dihedral angles and connectivity of atoms. anokaramsey.edumdpi.com

For this compound, key vibrational modes include:

O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and influenced by hydrogen bonding.

N-H stretch: A sharp to broad band around 3100-3500 cm⁻¹, corresponding to the pyrazole N-H bond. Its position and shape can provide insights into intermolecular interactions.

C-H stretches: Aromatic C-H stretches from the pyrazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and hydroxymethyl groups will appear just below 3000 cm⁻¹.

C=C and C=N stretches: These vibrations from the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region.

C-O stretch: The stretching vibration of the carbon-oxygen bond in the hydroxymethyl group is expected in the 1000-1200 cm⁻¹ range.

A table of predicted vibrational frequencies for key functional groups is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| N-H stretch | 3300 |

| Aromatic C-H stretch | 3100 |

| Aliphatic C-H stretch | 2950 |

| C=N stretch | 1580 |

| C=C stretch | 1500 |

| C-O stretch | 1050 |

Note: The data in this table is hypothetical and for illustrative purposes.

Intermolecular Interactions and Self-Aggregation Studies

The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp² nitrogen of the pyrazole ring), as well as a hydroxyl group, makes this compound highly prone to forming intermolecular interactions, leading to self-aggregation.

In the solid state, this compound is expected to form extensive hydrogen bonding networks. The primary interaction is the N-H···N hydrogen bond between the pyrazole rings of adjacent molecules. This is a common and robust interaction in pyrazole chemistry, leading to the formation of dimers, chains, or more complex architectures. nih.gov

Additionally, the hydroxymethyl group introduces further possibilities for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of another pyrazole ring or to the oxygen of another hydroxymethyl group. It can also act as a hydrogen bond acceptor, with its oxygen atom accepting a proton from an N-H or another O-H group. These multiple hydrogen bonding sites can lead to the formation of complex three-dimensional supramolecular structures. nih.gov

In both the solid and solution phases, this compound is likely to exist as dimers or larger oligomers. The most common dimeric structure for pyrazoles involves a cyclic arrangement with two N-H···N hydrogen bonds, forming a stable eight-membered ring motif (R₂²(8)). nih.govnih.gov

Computational studies can model the geometry and stability of these dimers and oligomers. By calculating the interaction energies, it is possible to determine the most favorable aggregation patterns. For instance, the formation of a cyclic dimer from two this compound monomers would be expected to be a highly exothermic process. The additional hydrogen bonding capacity of the hydroxymethyl group could lead to the linking of these primary dimers into larger oligomeric chains or sheets. nih.govnih.gov

In solution, the extent of aggregation will depend on the solvent and concentration. In non-polar solvents, dimerization and oligomerization through hydrogen bonding would be highly favored. In polar, protic solvents, competition from solvent molecules for hydrogen bonding sites might disrupt the self-aggregation to some extent.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

While specific computational studies on the synthesis of this compound are not extensively documented in public literature, the general mechanisms of pyrazole formation are well-explored and can be computationally modeled to elucidate reaction pathways and analyze transition states. The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For this compound, a plausible synthetic route could involve the reaction of a suitably substituted β-dicarbonyl precursor with hydrazine, followed by functional group manipulations.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the intricacies of reaction mechanisms. acs.orgresearchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the most probable reaction pathway.

For the formation of the pyrazole ring, computational studies on analogous systems have explored various mechanistic possibilities. nih.govresearchgate.net For instance, the initial reaction between the hydrazine and the dicarbonyl compound can proceed through different nucleophilic attack and condensation steps. DFT calculations can help determine the regioselectivity of the initial attack and the subsequent cyclization and dehydration steps.

A hypothetical reaction pathway for a related pyrazole synthesis, based on computational studies of similar reactions, is presented below. This model illustrates the type of information that can be obtained through computational analysis.

Table 1: Hypothetical Energy Profile for a Model Pyrazole Synthesis Reaction

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Dicarbonyl + Hydrazine) | 0.0 | Initial state of the separated reactants. |

| 2 | Intermediate 1 (Hydrazone) | -15.2 | Formation of a hydrazone intermediate after initial condensation. |

| 3 | Transition State 1 (TS1) | +12.5 | Energy barrier for the cyclization step leading to the pyrazoline ring. |

| 4 | Intermediate 2 (Hydroxypyrazoline) | -25.8 | Formation of a five-membered heterocyclic intermediate. |

| 5 | Transition State 2 (TS2) | +5.3 | Energy barrier for the dehydration step. |

| 6 | Product (Pyrazole) + Water | -40.1 | Final stable pyrazole product and a water molecule. |

Note: The data in this table is illustrative and based on generalized computational studies of pyrazole synthesis. It does not represent experimentally verified values for the synthesis of this compound.

The analysis of the transition states (TS1 and TS2) is crucial. Computational modeling can reveal the geometry of these high-energy species, showing which bonds are breaking and which are forming. This information is vital for understanding the factors that control the reaction rate and for designing more efficient synthetic routes. For example, analysis of the transition state for the cyclization step can provide insights into the steric and electronic effects of the substituents on the reaction barrier.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Condensed Phase Behavior and Adsorption Phenomena

Beyond the study of isolated molecules and reaction pathways, computational methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to investigate the behavior of molecules in bulk phases and their interactions with surfaces. eurasianjournals.comnih.gov These methods are particularly useful for understanding the condensed phase properties and adsorption characteristics of compounds like this compound.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govresearchgate.net This provides a dynamic picture of the system at the atomic level. For this compound, MD simulations could be used to study:

Solvation: Understanding how molecules of this compound interact with different solvents. This includes analyzing the formation of hydrogen bonds between the hydroxyl and pyrazole groups with solvent molecules and calculating properties like the radial distribution function to describe the solvent structure around the solute.

Conformational Analysis: Exploring the different conformations that the molecule can adopt in solution due to the flexibility of the ethyl and hydroxymethyl groups. MD simulations can provide information on the relative populations of different conformers.

Aggregation: Investigating the tendency of this compound molecules to self-associate in solution through intermolecular interactions like hydrogen bonding and van der Waals forces.

Monte Carlo (MC) Simulations